molecular formula C17H24N2O4 B2962425 N-[(4-methoxyphenyl)methyl]-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide CAS No. 1351633-52-7

N-[(4-methoxyphenyl)methyl]-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide

Cat. No.: B2962425
CAS No.: 1351633-52-7
M. Wt: 320.389
InChI Key: CHWMLUCHBNMIAP-UHFFFAOYSA-N
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Description

N-[(4-methoxyphenyl)methyl]-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide is a spirocyclic compound that features a unique structure with a spiro linkage. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of the spiro linkage and the methoxyphenyl group contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxyphenyl)methyl]-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide typically involves the reaction of a suitable amine with a spirocyclic lactone or ketone. One common method is the condensation of 4-methoxybenzylamine with a spirocyclic lactone under acidic or basic conditions to form the desired spirocyclic amide. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like p-toluenesulfonic acid or sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxyphenyl)methyl]-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(4-methoxyphenyl)methyl]-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)methyl]-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The spirocyclic structure allows for unique interactions with biological macromolecules, potentially leading to inhibition or activation of specific pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-methoxyphenyl)methyl]-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide is unique due to the combination of the spirocyclic core and the methoxyphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-21-15-5-3-14(4-6-15)13-18-16(20)19-9-7-17(8-10-19)22-11-2-12-23-17/h3-6H,2,7-13H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHWMLUCHBNMIAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)N2CCC3(CC2)OCCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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